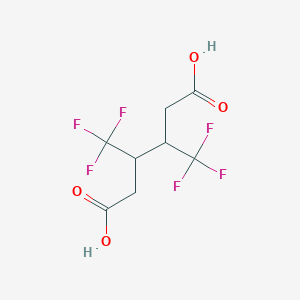

3,4-Bis(trifluoromethyl)hexanedicarboxylic acid; 98%

Descripción general

Descripción

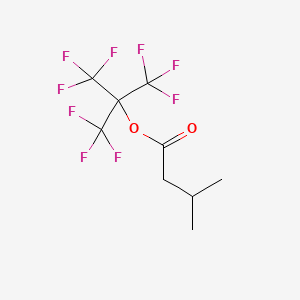

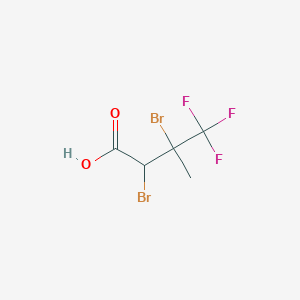

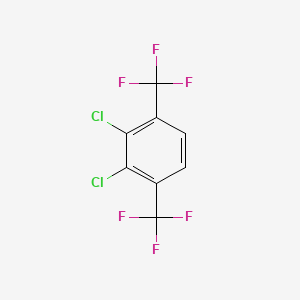

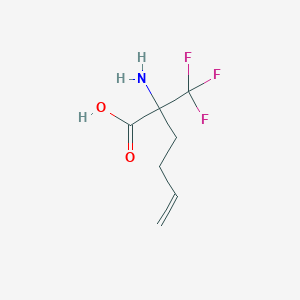

3,4-Bis(trifluoromethyl)hexanedicarboxylic acid is an organic compound with the molecular formula C8H8F6O4 . It has a molecular weight of 282.14 g/mol .

Chemical Reactions Analysis

While specific chemical reactions involving 3,4-Bis(trifluoromethyl)hexanedicarboxylic acid are not available, related trifluoromethyl compounds have been used in the synthesis of biologically important N-heterocycles .Aplicaciones Científicas De Investigación

3,4-BTHD has a variety of applications in scientific research. It can be used as a reagent for the synthesis of organic compounds, and it can act as a catalyst in chemical reactions. In addition, it can be used as a substrate in enzyme-catalyzed reactions, and it can be used as a starting material for the synthesis of biologically active compounds.

Mecanismo De Acción

The mechanism of action of 3,4-BTHD is not fully understood. However, it is known that it is an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the hydrolysis of phospholipids. Inhibition of PLA2 can affect the production of fatty acids and other lipids, which can have a variety of physiological effects.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3,4-BTHD are not fully understood. However, it has been shown to inhibit the enzyme PLA2 and to affect the production of fatty acids and other lipids. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3,4-BTHD in laboratory experiments include its high purity and its ability to act as a catalyst in chemical reactions. The main limitation of using 3,4-BTHD is its potential to cause adverse effects in humans, as it has been shown to inhibit the enzyme PLA2.

Direcciones Futuras

Future research on 3,4-BTHD should focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, further research should be conducted to determine its potential therapeutic applications, as well as its potential toxicity. Finally, further research should be conducted to determine its potential uses in industrial and agricultural applications.

Métodos De Síntesis

3,4-BTHD can be synthesized in a two-step process. The first step involves the reaction of 4-bromo-2,2,2-trifluorohexanedioic acid with anhydrous sodium acetate in acetic acid to produce 4-acetoxy-2,2,2-trifluorohexanedioic acid. The second step involves the reaction of 4-acetoxy-2,2,2-trifluorohexanedioic acid with acetic anhydride to produce 3,4-BTHD.

Propiedades

IUPAC Name |

3,4-bis(trifluoromethyl)hexanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F6O4/c9-7(10,11)3(1-5(15)16)4(2-6(17)18)8(12,13)14/h3-4H,1-2H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCOHLCZUOTOSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CC(=O)O)C(F)(F)F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201275327 | |

| Record name | 3,4-Bis(trifluoromethyl)hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887268-10-2 | |

| Record name | 3,4-Bis(trifluoromethyl)hexanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887268-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Bis(trifluoromethyl)hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343670.png)